(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL
Description
(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted with a chlorine atom at position 6 and a propan-1-ol backbone. The amino group is located at the third carbon of the propanol chain in the (3R)-configuration, making the compound stereochemically distinct. The chlorine substituent introduces electron-withdrawing effects, which may influence the compound’s solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(6-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |
InChI Key |
FZKHDVDTGABUOI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CCO)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and ®-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution to introduce the chloropyridyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the chloropyridyl group or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to introduce different substituents, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product or a different amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (reported in a pyridine derivative catalog ), a structurally related amino alcohol with a pyridine core. Critical differences include:
| Feature | (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol |
|---|---|---|
| Pyridine Substituents | 6-chloro | 2-amino, 5-iodo |
| Molecular Formula | C₈H₁₁ClN₂O | C₈H₁₂IN₃O |
| Molecular Weight (g/mol) | 186.64 | 289.07 |
| Functional Groups | Amino, hydroxyl, chloro | Amino, hydroxyl, iodo |
| Stereochemistry | (3R)-configured amino group | Not specified (likely racemic or undefined) |
Implications of Substituent Variations
In contrast, the 5-iodo substituent in the similar compound introduces polarizability and steric bulk, which may influence binding to hydrophobic pockets in proteins .
Physicochemical Properties :
- The iodo substituent increases molecular weight and lipophilicity (higher logP) compared to the lighter chloro group, affecting membrane permeability and solubility.
Biological Activity
(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL, a compound with significant biological activity, is a chiral amino alcohol that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C₈H₁₁ClN₂O
- Molecular Weight : 186.63 g/mol
- CAS Number : 1213161-34-2
- Structure : The compound features a pyridine ring substituted with a chlorine atom, contributing to its unique biological interactions.
The biological activity of (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is primarily attributed to its interaction with various receptors and enzymes. It exhibits activity across several biological pathways, including:
- G-Protein Coupled Receptors (GPCRs) : This compound has been shown to interact with aminergic GPCRs, which are crucial in neurotransmission and signal transduction.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, influencing metabolic pathways.
Pharmacological Profiles
Research indicates that (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL demonstrates:
- Antidepressant-like effects : Studies suggest modulation of serotonin and norepinephrine levels, akin to known antidepressants.
- Neuroprotective properties : Potential protective effects against neurodegenerative conditions have been observed in preliminary studies.
Case Studies and Research Findings
-
Study on GPCR Activity :
A comprehensive profiling of various chemicals, including (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL, revealed its significant interaction with GPCRs. The study reported an active engagement with 32 aminergic receptors, indicating potential applications in mood disorders and anxiety treatment . -
Enzymatic Interaction Analysis :
In a study assessing the inhibition of various enzymes, the compound was tested against cholinesterases and cytochrome P450 enzymes. Results indicated moderate inhibitory activity, suggesting implications for drug metabolism and potential drug-drug interactions .
Summary of Biological Activities
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 186.63 g/mol |
| Solubility | Soluble in water |
| Toxicity Profile | Low toxicity in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
